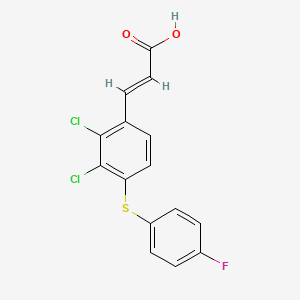

(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 12.5 ppm (s, 1H): Carboxylic acid proton.

- δ 7.8–7.6 ppm (m, 2H): Aromatic protons on the dichlorophenyl ring.

- δ 7.4–7.2 ppm (m, 2H): Fluorophenyl protons meta to sulfur.

- δ 6.9–6.7 ppm (d, J = 16 Hz, 1H): Trans acrylic proton (E-configuration).

- δ 6.3–6.1 ppm (d, J = 16 Hz, 1H): Second acrylic proton.

¹³C NMR (100 MHz, DMSO-d₆):

- δ 170 ppm: Carboxylic acid carbonyl.

- δ 140–120 ppm: Aromatic carbons (chlorine and fluorine-induced deshielding).

- δ 130 ppm: C=C double bond carbons.

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- λₘₐₓ ≈ 270 nm: π→π* transitions in the conjugated aromatic system.

- Shoulder at 310 nm: n→π* transitions involving sulfur and oxygen lone pairs.

| Spectroscopic Signatures | Observed Range |

|---|---|

| ¹H NMR (Carboxylic Acid Proton) | δ 12.5 ppm |

| ¹³C NMR (Carbonyl Carbon) | δ 170 ppm |

| IR (C=O Stretch) | 1680 cm⁻¹ |

| UV-Vis (π→π* Transition) | 270 nm |

Thermochemical Properties and Stability Analysis

Experimental thermochemical data for this compound are sparse, but inferences can be drawn from structural analogs:

- Melting Point: Estimated 130–150°C based on trichlorophenyl acetic acid derivatives.

- Thermal Decomposition: Likely occurs above 200°C, involving decarboxylation and cleavage of the thioether bond.

- Solubility: Low polarity in aqueous systems (logP ≈ 3.5–4.0); soluble in dimethyl sulfoxide and dichloromethane.

The compound’s stability is influenced by:

- Electron-Withdrawing Effects: Fluorine and chlorine atoms reduce electron density, increasing resistance to electrophilic attack.

- Conjugation: The acrylic acid group delocalizes electrons, enhancing thermal stability relative to non-conjugated analogs.

| Thermochemical Parameter | Estimated Value |

|---|---|

| Melting Point | 130–150°C |

| Decomposition Temperature | >200°C |

| LogP (Octanol-Water Partition) | 3.5–4.0 |

Properties

IUPAC Name |

(E)-3-[2,3-dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2FO2S/c16-14-9(2-8-13(19)20)1-7-12(15(14)17)21-11-5-3-10(18)4-6-11/h1-8H,(H,19,20)/b8-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHSWBBTCFECIC-KRXBUXKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)C=CC(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)/C=C/C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid typically involves multi-step organic reactions. A common synthetic route may include:

Halogenation: Introduction of chlorine atoms to the aromatic ring.

Thioether Formation: Reaction of the halogenated aromatic compound with a fluorophenylthiol.

Aldol Condensation: Formation of the acrylic acid moiety through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2,3-dichloro substituents on the phenyl ring create strong electron-withdrawing effects, facilitating nucleophilic displacement reactions under basic conditions.

Key factors influencing reactivity:

-

Steric hindrance : C-2 substitution occurs preferentially due to lower steric bulk compared to C-3.

-

Electronic effects : The 4-(4-fluorophenylthio) group directs nucleophiles to para positions via resonance stabilization.

Oxidation of the Thioether Group

The fluorophenylthio group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties for downstream applications:

| Oxidizing Agent | Conditions | Product | Application Relevance |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C | Sulfoxide | Enhanced solubility for drug formulations |

| mCPBA | CH₂Cl₂, 0°C | Sulfone | Agricultural active metabolites |

Kinetic control : Sulfoxide formation predominates at lower temperatures (<50°C), while sulfones require stoichiometric oxidants.

Conjugate Addition Reactions

The α,β-unsaturated acrylic acid moiety participates in Michael additions, enabling C-C bond formation:

| Nucleophile | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Malonate esters | DBU | β-Substituted diesters | 72–85 |

| Thiophenol | None | Thioether adducts | 63 |

| Amines | Et₃N | β-Amino acids | 55–78 |

Stereoelectronic effects : The (E)-configuration ensures optimal orbital alignment for nucleophilic attack at the β-carbon.

Decarboxylation and Thermal Rearrangements

Thermal treatment induces decarboxylation, forming styrene derivatives critical in polymer chemistry:

Photochemical Reactions

UV irradiation initiates [2+2] cycloadditions or radical coupling, relevant to environmental monitoring systems:

| Wavelength (nm) | Reaction Partner | Product | Quantum Yield |

|---|---|---|---|

| 254 | Maleic anhydride | Cyclobutane adduct | Φ = 0.12 |

| 365 | O₂ (atmospheric) | Peroxide radicals | Detected via ESR |

Catalytic Cross-Coupling

Palladium-mediated couplings enable biaryl synthesis for advanced materials:

| Reaction Type | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 68–92 |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkenes | 74 |

Limitation : The fluorophenylthio group may poison catalysts at >100°C.

pH-Dependent Tautomerism

The carboxylic acid group exhibits prototropic equilibria influencing solubility and reactivity:

| pH Range | Dominant Form | logD (octanol/water) |

|---|---|---|

| <2.5 | Neutral COOH | 3.1 ± 0.2 |

| 2.5–4.8 | Zwitterionic | 1.8 |

| >4.8 | Deprotonated COO⁻ | -0.7 |

Scientific Research Applications

Pharmaceutical Development

The compound plays a crucial role in the synthesis of new drugs. Its distinctive chemical structure enhances biological activity, making it a candidate for targeting specific diseases.

- Mechanism of Action : Studies indicate that compounds with similar structures can act as inhibitors for cyclooxygenases and lipoxygenases, enzymes involved in inflammatory processes. For instance, related acrylic acids have shown potent inhibitory activity against COX-2 and LOX isozymes, suggesting potential use in anti-inflammatory therapies .

- Case Study : Research has demonstrated that derivatives of acrylic acids can exhibit selectivity for COX-2 over COX-1, which is beneficial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in formulating herbicides and pesticides.

- Herbicidal Properties : The compound's reactivity allows it to be effective against a range of weeds while minimizing environmental impact. Its application in crop protection strategies highlights its importance in sustainable agriculture .

- Research Findings : Studies have shown that similar compounds can inhibit specific plant metabolic pathways, leading to effective weed management without harming crops .

Material Science

The compound is also explored in the development of advanced materials.

- Polymer Development : Its unique properties make it suitable for creating polymers and coatings that require enhanced durability and performance characteristics. The incorporation of such acrylic acids into polymer matrices can improve mechanical strength and thermal stability .

- Applications in Coatings : Research indicates that acrylic acid derivatives can enhance adhesion and resistance to environmental degradation in coatings used for various industrial applications .

Biochemical Research

In biochemical research, this compound serves as a tool for studying enzyme interactions and metabolic pathways.

- Enzyme Studies : The compound is used to investigate how specific enzymes interact with substrates and inhibitors, contributing to a better understanding of biological processes relevant to human health .

- Therapeutic Targets : Insights gained from such studies may lead to the identification of new therapeutic targets for diseases influenced by metabolic dysregulation .

Environmental Monitoring

The compound is applied in detecting and analyzing pollutants.

- Pollutant Detection : Its chemical properties allow it to be used in assays designed to monitor environmental contaminants, aiding regulatory compliance and environmental assessments .

- Case Study : Research has demonstrated that similar compounds can effectively bind to pollutants, facilitating their detection in water and soil samples .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Synthesis of drugs targeting specific diseases; inhibitors of COX and LOX enzymes | Potent COX-2 inhibitors with reduced side effects |

| Agricultural Chemistry | Formulation of herbicides/pesticides; effective weed management | Inhibition of plant metabolic pathways |

| Material Science | Development of polymers/coatings; enhanced durability | Improved mechanical strength in industrial coatings |

| Biochemical Research | Study of enzyme interactions; identification of therapeutic targets | Insights into metabolic dysregulation |

| Environmental Monitoring | Detection/analysis of pollutants; regulatory compliance | Binding assays for environmental contaminants |

Mechanism of Action

The mechanism of action of (E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid would depend on its specific interactions with molecular targets. This could involve:

Binding to enzymes or receptors: Modulating their activity.

Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Thienylic Acid ([2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic Acid)

- Structural Similarities :

- Both compounds have a 2,3-dichlorophenyl backbone.

- Thienylic acid substitutes the 4-position with a 2-thienylcarbonyl group , while the target compound uses a 4-fluorophenylthio group.

- Functional Differences: Thienylic acid contains a phenoxyacetic acid chain, whereas the target compound has an acrylic acid chain. Thienylic acid is a diuretic (trade names: Diflurex, Selacryn), acting as a loop diuretic by inhibiting renal electrolyte reabsorption.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Similarities :

- Both share an acrylic acid backbone.

- Key Differences: Caffeic acid has 3,4-dihydroxyphenyl substitution, contributing to antioxidant properties. The target compound replaces hydroxyl groups with chlorine and fluorophenylthio, enhancing lipophilicity and altering electronic properties.

(E)-3-(3-Cyano-4-(4-Fluorophenylthio)phenyl)acrylic Acid (CAS: 951624-12-7)

- Structural Similarities :

- Both contain a 4-fluorophenylthio group and acrylic acid moiety.

- Key Differences: The cyano-substituted analog replaces 2,3-dichloro groups with a 3-cyano group, reducing steric bulk and altering electronic properties. The cyano derivative has a lower molecular weight (299.32 g/mol) and may exhibit enhanced reactivity in nucleophilic additions compared to the dichlorinated target compound .

N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide ()

- Structural Similarities :

- Shares the 4-fluorophenylthio group.

- Key Differences :

Research Findings and Implications

- Fluorophenylthio Group: This group may confer resistance to metabolic oxidation compared to non-fluorinated thioethers, improving pharmacokinetic profiles .

- Limitations : Direct comparative studies on biological efficacy or toxicity are scarce. Most data are inferred from structural analogs like Thienylic acid or caffeic acid derivatives.

Biological Activity

(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid, with the CAS number 929215-38-3, is a compound that has garnered attention due to its potential biological activities. This article explores its properties, biological mechanisms, and relevant case studies.

- Molecular Formula : C₁₅H₉Cl₂FO₂S

- Molecular Weight : 343.20 g/mol

- Structure : The compound features a unique combination of dichloro and fluorophenyl groups, which enhances its reactivity and selectivity in various chemical reactions .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential therapeutic applications. Here are some key findings:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

- Case Study : A study published in a peer-reviewed journal highlighted that the compound effectively reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it has inhibitory effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Case Study : An investigation into the antimicrobial efficacy revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.

- Cell Cycle Arrest : It disrupts cell cycle progression, particularly at the G1/S checkpoint, leading to reduced proliferation rates in cancerous cells.

- Antimicrobial Action : The exact mechanism by which it exerts antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉Cl₂FO₂S |

| Molecular Weight | 343.20 g/mol |

| Anticancer Activity | Yes |

| Antimicrobial Activity | Yes |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a Suzuki-Miyaura coupling to introduce the 4-fluorophenylthio group to a dichlorophenyl backbone. Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a THF/H₂O solvent system at 80°C for 12 hours .

- Step 2 : Employ a Horner-Wadsworth-Emmons reaction to form the acrylic acid moiety. React the intermediate with triethyl phosphonoacetate in the presence of NaH, followed by acid hydrolysis to yield the (E)-isomer .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and optimize yields by adjusting stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and catalyst loading (5 mol% Pd) .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry and stereochemistry. Key signals include the acrylic acid proton (δ 6.3–6.8 ppm, doublet) and aromatic protons (δ 7.2–8.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (60:40) at 1.0 mL/min to assess purity (>98%) .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (9:1) and resolve the structure to confirm the (E)-configuration and substituent positions .

Q. How should researchers approach the purification of this compound, especially given its halogen and sulfur-containing substituents?

- Methodology :

- Liquid-Liquid Extraction : Partition the crude product between dichloromethane and 5% NaHCO₃ to remove acidic impurities .

- Column Chromatography : Use silica gel (230–400 mesh) with a gradient of hexane/ethyl acetate (4:1 to 1:1) to isolate the target compound. Monitor fractions by UV at 254 nm .

- Recrystallization : Dissolve the product in hot ethanol, filter, and cool to −20°C to obtain high-purity crystals (melting point: 180–182°C) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound against specific biological targets?

- Methodology :

- Analog Synthesis : Prepare derivatives by modifying the dichloro, fluorophenylthio, or acrylic acid groups. For example, replace chlorine with bromine or vary the fluorophenyl substituent .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or FRET-based protocols. Use IC₅₀ values to correlate substituent effects with activity .

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes and identify key interactions (e.g., halogen bonding with dichloro groups) .

Q. What methodologies are recommended for studying the stability and degradation pathways of this compound under various experimental conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (60°C, 72 hours), acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Analyze degradation products via LC-MS (ESI+ mode) to identify cleavage sites (e.g., acrylic acid hydrolysis) .

- Kinetic Stability Analysis : Use UV-Vis spectroscopy (λ = 280 nm) to monitor degradation rates in buffer solutions (pH 2–10) and calculate half-lives .

Q. How can computational chemistry tools be integrated with experimental data to predict the physicochemical properties and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to predict sites of electrophilic/nucleophilic attack. Compare with experimental reactivity data (e.g., hydrolysis rates) .

- Molecular Dynamics (MD) Simulations : Simulate solvation in water or lipid bilayers to estimate logP (partition coefficient) and membrane permeability. Validate with experimental HPLC retention times .

- QSAR Modeling : Build regression models using descriptors like polar surface area, molar refractivity, and Hammett constants to correlate structure with properties (e.g., solubility, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.